



Application Note: Analysis of Clopyralid-Olamine Residues in Agricultural Crops

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Compound of Interest		
Compound Name:	Clopyralid-olamine	
Cat. No.:	B1580446	Get Quote

Introduction

Clopyralid is a selective, systemic herbicide used for the control of broadleaf weeds in various agricultural crops, including sugar beets, maize, and cereals.[1] Due to its persistence in soil and potential for carryover into subsequent crops, as well as its tendency to remain in animal manure, monitoring clopyralid residues in agricultural products is crucial for food safety and to prevent damage to sensitive crops.[1][2] This application note provides detailed protocols for the analysis of **clopyralid-olamine** residues in plant matrices using modern analytical techniques. The primary method detailed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is considered the mainstream method for its high sensitivity and specificity.[1][3] A supplementary protocol for Gas Chromatography (GC) with a derivatization step is also discussed.

Analytical Methods

The determination of clopyralid residues in agricultural crops is predominantly achieved through chromatographic techniques. While both gas chromatography (GC) and liquid chromatography (LC) can be employed, LC-MS/MS is now the prominent method due to its ability to analyze clopyralid directly without the need for derivatization, which is necessary for GC analysis.[1][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and efficiency in analyzing pesticide residues in complex matrices.[1] UPLC-MS/MS offers improved resolution and faster analysis times.[4]



Gas Chromatography (GC): GC-based methods require a derivatization step to convert the polar clopyralid molecule into a more volatile compound suitable for GC analysis.[3][5] This adds complexity to the analytical workflow.[3]

Experimental Workflow

The general workflow for the analysis of **clopyralid-olamine** residues in agricultural crops involves sample preparation, extraction, cleanup, and subsequent analysis by LC-MS/MS or GC.



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Caption: Experimental workflow for clopyralid residue analysis in agricultural crops.

Detailed Protocols

Protocol 1: UPLC-MS/MS Method

This protocol is adapted from methodologies demonstrating high recovery and sensitivity for clopyralid in various crop matrices.[4]

- 1. Sample Preparation:
- Homogenize a representative sample of the agricultural crop (e.g., leaves, fruit, grain) to a uniform consistency.
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.



2. Extraction:

- Add 10 mL of 1% formic acid in acetonitrile to the sample.
- · Add an appropriate internal standard if necessary.
- Shake vigorously for 5 minutes.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- · Collect the supernatant (acetonitrile layer).
- 3. Cleanup (Solid-Phase Extraction):
- Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 200 mg/6 mL) with 5 mL of methanol followed by 5 mL of water.[6]
- Load an aliquot of the supernatant onto the SPE cartridge.
- Wash the cartridge with 5 mL of water to remove interferences.
- Elute the clopyralid with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of 10:90 (v/v) acetonitrile:0.1% formic acid in water for UPLC-MS/MS analysis.[6]
- 4. UPLC-MS/MS Conditions:
- Column: A suitable reversed-phase C18 column (e.g., Shim-pack Scepter C18-120, 1.9 μm, 100 mm × 2.1 mm I.D.).[7]
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.



- Injection Volume: 5 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- MRM Transitions: Monitor for the specific precursor and product ions for clopyralid (e.g., m/z 190 -> 146).

Protocol 2: GC-MS Method (with Derivatization)

This protocol involves a derivatization step to make clopyralid amenable to GC analysis.[5]

- 1. Sample Preparation and Extraction:
- Follow steps 1 and 2 from the UPLC-MS/MS protocol.
- 2. Derivatization:
- After extraction, the extract is concentrated.
- The residue is derivatized using an agent such as pentafluorobenzyl bromide (PFBBr) in the presence of a phase-transfer catalyst like tetrabutylammonium bromide.[5] This converts the carboxylic acid group of clopyralid to an ester.
- 3. Cleanup:
- The derivatized sample is cleaned up using a suitable SPE cartridge to remove excess derivatizing agent and matrix interferences.
- 4. GC-MS Conditions:
- Column: A non-polar or medium-polarity capillary column suitable for pesticide analysis.
- Carrier Gas: Helium or Hydrogen.
- Injector: Splitless mode.
- Mass Spectrometer: Operated in selected ion monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.



Quantitative Data

The following table summarizes typical performance data for the UPLC-MS/MS method for clopyralid analysis in various agricultural products.

Matrix	Fortification Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Method Quantificati on Limit (MQL, ng/g)	Reference
Various Crops	Not Specified	73.7 - 91.4	< 8	0.6 - 1.0	[4]
Poultry Liver	Not Specified	70 - 110	< 20	Not Specified	[6]
Manure Compost	0.5 - 100	Not Specified	Not Specified	Not Specified	[7]

Maximum Residue Limits (MRLs)

MRLs for clopyralid in agricultural commodities are established by regulatory bodies to protect consumers. These values can vary by commodity and country.

Commodity	MRL (ppm)	Jurisdiction
Pome Fruits (Crop Group 11-09)	0.05	Canada[8]
Barley	2.0	Canada[9]
Wheat (proposed)	3	Europe[10]
Oat (proposed)	3	Europe[10]
Rye (proposed)	3	Europe[10]
Low Growing Berry Subgroup 13-07G (proposed)	4.0	United States[11]

Conclusion



The UPLC-MS/MS method provides a robust, sensitive, and reliable approach for the routine analysis of **clopyralid-olamine** residues in a wide range of agricultural crops. The detailed protocol presented here, including sample preparation, extraction, cleanup, and instrumental analysis, can be readily implemented in analytical laboratories. For labs without access to LC-MS/MS, a GC-MS method with derivatization offers a viable alternative, although with a more complex sample preparation procedure. Adherence to established MRLs is essential for ensuring food safety and regulatory compliance.

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